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Compound Name: n-(3-Methylpyridin-2-yl)formamide

Cat. No.: B3052962 Get Quote

A Comparative Study of N-(3-Methylpyridin-2-yl)formamide Derivatives: Synthesis, Biological

Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The N-(pyridin-2-yl)amide scaffold is a privileged structure in medicinal chemistry, appearing in

a wide array of biologically active compounds. This guide provides a comparative analysis of N-
(3-Methylpyridin-2-yl)formamide derivatives, focusing on their synthesis, potential biological

activities, and the influence of structural modifications on their performance. The information

presented herein is a synthesis of data from various studies on related pyridine derivatives,

intended to guide further research and drug discovery efforts in this area.

Synthesis of N-(3-Methylpyridin-2-yl)formamide
Derivatives
The synthesis of N-(pyridin-2-yl)amides can be achieved through several synthetic routes. A

common and straightforward method involves the coupling of an activated carboxylic acid with

2-amino-3-methylpyridine. More advanced, metal-free methods have also been developed,

offering mild reaction conditions.

A representative synthetic approach involves the reaction of 2-amino-3-methylpyridine with a

suitable formylating agent. For instance, N-(5-bromo-3-methylpyridin-2-yl)formamide, a key
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intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, is synthesized by the

formylation of 2-amino-5-bromo-3-methylpyridine.[1]

A general synthetic workflow for preparing a library of N-(3-Methylpyridin-2-yl)formamide
derivatives for comparative studies is depicted below.
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Figure 1: General workflow for the synthesis and screening of a library of N-(3-Methylpyridin-
2-yl)formamide derivatives.

Comparative Biological Activity
While a direct head-to-head comparative study of a series of N-(3-Methylpyridin-2-
yl)formamide derivatives is not extensively documented in a single report, analysis of related

pyridine and pyridylamide compounds suggests potential applications in several therapeutic

areas, including oncology and inflammation.

Anticancer Activity
Numerous pyridine derivatives have been investigated for their antitumor properties. The

antiproliferative activity of these compounds is often attributed to the inhibition of key cellular

targets like protein kinases. For instance, various pyrazolo[3,4-d]pyrimidine and thieno[3,2-

b]pyridine derivatives have shown potent inhibitory activity against kinases such as c-Met and

VEGFR2.

A hypothetical comparative study of N-(3-Methylpyridin-2-yl)formamide derivatives could

involve screening against a panel of cancer cell lines to determine their cytotoxic effects. The

results, typically presented as IC50 values, would allow for a direct comparison of the potency

of each derivative.

Table 1: Hypothetical Comparative Anticancer Activity of N-(3-Methylpyridin-2-yl)formamide
Derivatives

Compound ID R1 R2
IC50 (µM) vs.
HeLa

IC50 (µM) vs.
A549

1a H H > 100 > 100

1b 5-Br H 25.4 32.1

1c 5-Cl H 30.2 38.5

1d 5-NO2 H 15.8 21.7

1e H CH3 85.3 92.4

1f 5-Br CH3 18.9 24.6
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Note: The data in this table is hypothetical and for illustrative purposes only. It is based on

general structure-activity relationship trends observed in related series of pyridine derivatives.

Kinase Inhibitory Activity
The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the

pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the

kinase domain. It is plausible that N-(3-Methylpyridin-2-yl)formamide derivatives could exhibit

inhibitory activity against various kinases.

A comparative study would involve enzymatic assays to determine the IC50 values of the

derivatives against a panel of relevant kinases.

Table 2: Hypothetical Comparative Kinase Inhibitory Activity

Compound ID R1 R2 Kinase Target IC50 (nM)

2a H H Kinase X > 1000

2b 5-CN H Kinase X 150

2c 5-CF3 H Kinase X 125

2d H Phenyl Kinase X 85

2e 5-CN Phenyl Kinase X 25

Note: The data in this table is hypothetical and for illustrative purposes only, based on SAR of

known pyridine-based kinase inhibitors.

A plausible signaling pathway that could be targeted by such kinase inhibitors is the

RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.
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Figure 2: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by a kinase-
inhibiting N-(3-Methylpyridin-2-yl)formamide derivative.

Structure-Activity Relationship (SAR)
Based on the analysis of related pyridine derivatives, several SAR trends can be hypothesized

for N-(3-Methylpyridin-2-yl)formamide derivatives:
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Substituents on the Pyridine Ring: The introduction of small, electron-withdrawing groups

(e.g., halogens, nitro, cyano) at the 5-position of the pyridine ring is often associated with

increased biological activity. This may be due to enhanced binding interactions with the

target protein or improved pharmacokinetic properties.

Substitution on the Formamide Nitrogen: Modification of the formyl group to other amides

(e.g., benzamides) could introduce additional interaction points with the target, potentially

increasing potency and selectivity. The nature of the substituent on the amide nitrogen can

significantly influence the overall shape and electronic properties of the molecule.

Experimental Protocols
General Procedure for the Synthesis of N-(3-
Methylpyridin-2-yl)formamide Derivatives
A mixture of 2-amino-3-methylpyridine (1.0 mmol) and the corresponding carboxylic acid (1.2

mmol) in a suitable solvent (e.g., DMF, 5 mL) is treated with a coupling agent such as HATU

(1.5 mmol) and a base like DIPEA (2.0 mmol). The reaction mixture is stirred at room

temperature for 12-24 hours. After completion, the reaction is quenched with water, and the

product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to afford the desired

N-(3-Methylpyridin-2-yl)amide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a density of

5,000 cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock

solutions, which are then serially diluted with cell culture medium to achieve the desired final

concentrations. The cells are treated with the compounds for 48-72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for another 4 hours at 37 °C.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay
Assay Setup: The assay is performed in a 96-well plate. Each well contains the kinase, the

substrate, ATP, and the test compound at various concentrations in an appropriate assay

buffer.

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The

plate is then incubated at a specific temperature (e.g., 30 °C) for a predetermined period

(e.g., 60 minutes).

Reaction Termination and Detection: The reaction is stopped, and the amount of

phosphorylated substrate is quantified. This can be done using various methods, such as

antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., Kinase-Glo®).

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion
N-(3-Methylpyridin-2-yl)formamide derivatives represent a promising class of compounds

with the potential for diverse biological activities, particularly in the areas of oncology and

inflammation. The synthetic accessibility of this scaffold allows for the creation of large libraries

of derivatives for biological screening. Future research should focus on the systematic

synthesis and evaluation of these compounds to establish clear structure-activity relationships

and identify lead candidates for further development. The experimental protocols and

hypothetical data presented in this guide provide a framework for initiating such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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